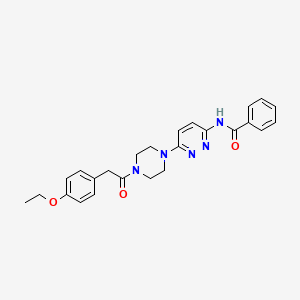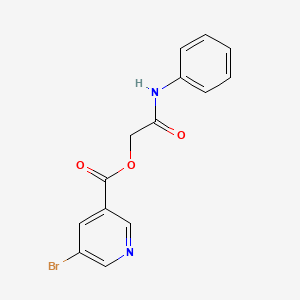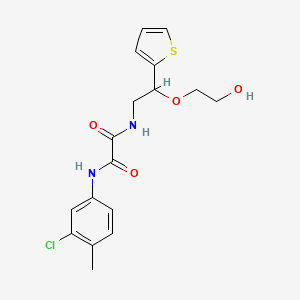![molecular formula C16H15F2N3O2 B2456396 5-Fluoro-2-{[1-(3-fluorobenzoyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2380097-90-3](/img/structure/B2456396.png)
5-Fluoro-2-{[1-(3-fluorobenzoyl)piperidin-4-yl]oxy}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-{[1-(3-fluorobenzoyl)piperidin-4-yl]oxy}pyrimidine is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure, incorporating fluorinated aromatic and heterocyclic rings, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-{[1-(3-fluorobenzoyl)piperidin-4-yl]oxy}pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the fluorinated aromatic and heterocyclic precursors. These precursors are then subjected to nucleophilic substitution reactions, followed by cyclization and functional group modifications to yield the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and flow chemistry can enhance reaction rates and reduce waste, making the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-{[1-(3-fluorobenzoyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
5-Fluoro-2-{[1-(3-fluorobenzoyl)piperidin-4-yl]oxy}pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving the central nervous system.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-{[1-(3-fluorobenzoyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. Detailed studies on its molecular interactions and pathways can provide insights into its therapeutic potential and guide the development of new drugs.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Fluorophenyl)-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]methanone
- (3-Fluorophenyl)-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]methanone
- (3-Fluorophenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
Uniqueness
Compared to similar compounds, 5-Fluoro-2-{[1-(3-fluorobenzoyl)piperidin-4-yl]oxy}pyrimidine exhibits unique properties due to the presence of multiple fluorine atoms. These fluorine atoms enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable candidate for various applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
(3-fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O2/c17-12-3-1-2-11(8-12)15(22)21-6-4-14(5-7-21)23-16-19-9-13(18)10-20-16/h1-3,8-10,14H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPAAXHYQXJYEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-[8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2456313.png)
![6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2456316.png)
![Ethyl 4-((4-((2-(dimethylamino)ethyl)(6-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2456317.png)
![Methyl 3-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2456318.png)



![N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2456324.png)

![2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2456326.png)
![2-(3-methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2456330.png)



